7-Fluoro-1H-spiro[furo[3,4-C]pyridine-3,4'-piperidine] 7-Fluoro-1H-spiro[furo[3,4-C]pyridine-3,4'-piperidine]
Brand Name: Vulcanchem
CAS No.: 1283090-73-2
VCID: VC3430540
InChI: InChI=1S/C11H13FN2O/c12-10-6-14-5-9-8(10)7-15-11(9)1-3-13-4-2-11/h5-6,13H,1-4,7H2
SMILES: C1CNCCC12C3=CN=CC(=C3CO2)F
Molecular Formula: C11H13FN2O
Molecular Weight: 208.23 g/mol

7-Fluoro-1H-spiro[furo[3,4-C]pyridine-3,4'-piperidine]

CAS No.: 1283090-73-2

Cat. No.: VC3430540

Molecular Formula: C11H13FN2O

Molecular Weight: 208.23 g/mol

* For research use only. Not for human or veterinary use.

7-Fluoro-1H-spiro[furo[3,4-C]pyridine-3,4'-piperidine] - 1283090-73-2

Specification

CAS No. 1283090-73-2
Molecular Formula C11H13FN2O
Molecular Weight 208.23 g/mol
IUPAC Name 7-fluorospiro[1H-furo[3,4-c]pyridine-3,4'-piperidine]
Standard InChI InChI=1S/C11H13FN2O/c12-10-6-14-5-9-8(10)7-15-11(9)1-3-13-4-2-11/h5-6,13H,1-4,7H2
Standard InChI Key NNKWGFJKKMMYSU-UHFFFAOYSA-N
SMILES C1CNCCC12C3=CN=CC(=C3CO2)F
Canonical SMILES C1CNCCC12C3=CN=CC(=C3CO2)F

Introduction

Chemical Identity and Properties

7-Fluoro-1H-spiro[furo[3,4-c]pyridine-3,4'-piperidine] is characterized by several key identifiers and physical properties that define its chemical profile. The compound exhibits a rigid three-dimensional structure with specific structural features that contribute to its potential utility in pharmaceutical applications.

Basic Identifiers

The compound is primarily identified through several standard chemical identifiers as outlined below:

ParameterValue
CAS Number1283090-73-2
Molecular FormulaC₁₁H₁₃FN₂O
Molecular Weight208.23 g/mol
SynonymsSpiro[furo[3,4-c]pyridine-3(1H),4'-piperidine], 7-fluoro-
MDL NumberMFCD19382411
SMILES NotationFC1=CN=CC2=C1COC23CCNCC3

The compound contains two nitrogen atoms, one oxygen atom, and one fluorine atom arranged in a specific spatial configuration that contributes to its chemical behavior .

Physical and Chemical Characteristics

The physical appearance and chemical properties of the compound are summarized in the table below:

PropertyDescription
Physical AppearanceWhite powder
LogP1.3296
TPSA34.15
H-Bond Acceptors3
H-Bond Donors1
Rotatable Bonds0
Storage Conditions2-8°C, sealed in dry conditions
Purity (Commercial)Typically 95-97%

The compound's moderate LogP value suggests a balanced lipophilicity profile, potentially conferring favorable drug-like properties in terms of membrane permeability and aqueous solubility .

Structural Features and Analysis

The unique molecular architecture of 7-Fluoro-1H-spiro[furo[3,4-c]pyridine-3,4'-piperidine] contributes significantly to its chemical behavior and potential applications in pharmaceutical research.

Structural Elements

The molecule contains several key structural elements:

  • A furo[3,4-c]pyridine system with a fluorine atom at the 7-position

  • A piperidine ring connected through a spiro carbon junction

  • A tertiary amine within the piperidine ring

  • An oxygen-containing furan moiety fused to the pyridine ring

The spiro connection creates a rigid three-dimensional framework that fixes the spatial arrangement of the two heterocyclic systems relative to each other, potentially enhancing selectivity for biological targets .

SupplierCatalog NumberAvailable SizesPrice Range (USD)
Sigma-AldrichATE326365800100 mg, 250 mg, 1 g$483.75 - $2,058.75
AstaTech52480100 mg$483.75
ChemSceneCS-0173015VariousNot specified
CymitQuimicaIN-DA000XYFVariousTo inquire
MySkinRecipes679160.250 g, 1.000 g฿90,110.00 - ฿236,910.00

The relatively high cost of this compound reflects its specialized nature and the complexity of its synthesis .

Applications in Pharmaceutical Research

The structural features of 7-Fluoro-1H-spiro[furo[3,4-c]pyridine-3,4'-piperidine] make it particularly valuable in pharmaceutical applications, especially as a building block for drug discovery.

Medicinal Chemistry Applications

The compound serves primarily as a starting material in the synthesis of pharmacologically active substances, particularly those affecting the central nervous system, including:

  • Antidepressants

  • Anti-anxiety medications

  • Psychiatric drugs

  • Neurological disorder treatments

The presence of the fluorine atom likely contributes to enhanced metabolic stability and altered lipophilicity, properties that are frequently exploited in modern drug design .

Related Research Applications

Compounds with similar structural features have been investigated in connection with:

  • Neuropeptide S receptor (NPSR) antagonism - with potential applications in substance abuse treatment and modulation of anesthetic duration

  • Central nervous system drug development - targeting specific neurotransmitter pathways

  • Building blocks for more complex bioactive molecules

Research by Nishikawa and colleagues has explored the pharmacological potential of related furo-pyridine spiro systems, highlighting their utility in drug discovery efforts .

Related Compounds and Structural Analogues

Several structurally related compounds share similarities with 7-Fluoro-1H-spiro[furo[3,4-c]pyridine-3,4'-piperidine], offering insights into structure-activity relationships and potential applications.

Direct Structural Analogues

The following table compares 7-Fluoro-1H-spiro[furo[3,4-c]pyridine-3,4'-piperidine] with closely related compounds:

Compound NameCAS NumberMolecular FormulaKey Structural Difference
7-Fluoro-1H-spiro[furo[3,4-c]pyridine-3,4'-piperidine]1283090-73-2C₁₁H₁₃FN₂OReference compound
7H-Spiro[furo[3,4-b]pyridine-5,4'-piperidin]-7-one hydrochloride475152-31-9C₁₁H₁₂N₂O₂·HClDifferent ring fusion pattern; contains ketone group; HCl salt
Spiro[furo[3,4-c]pyridine-3(1H),4'-piperidin]-1-one hydrochloride475152-16-0C₁₁H₁₂N₂O₂·HClContains ketone group; HCl salt

These structural variations can significantly impact the biological activity and physicochemical properties of the compounds .

Broader Spiro Heterocycle Class

Spiro heterocycles more broadly have attracted considerable attention in medicinal chemistry due to their diverse biological activities, including:

  • Antibacterial and antifungal properties

  • Anticancer activities

  • Receptor modulation capabilities

  • Enzymatic inhibition properties

The research by Aly et al. demonstrated that certain spiro compounds with pyrano[3,2-c]quinoline scaffolds exhibit ATP-non-competitive Src kinase inhibition, indicating the diverse biological potential of spiro systems similar to the title compound .

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